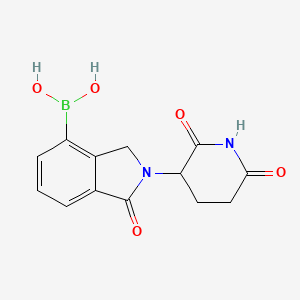
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a piperidinyl and isoindolinyl moiety. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反应分析
Types of Reactions
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes. Substitution reactions can lead to a wide range of products, including amides, esters, and ethers.
科学研究应用
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic threonine residue in the proteasome, blocking its activity and leading to the accumulation of ubiquitinated proteins and subsequent cell death.
相似化合物的比较
Similar Compounds
Bortezomib: A well-known proteasome inhibitor with a boronic acid group.
Ixazomib: Another proteasome inhibitor used in cancer therapy.
Tavaborole: A boronic acid-based antifungal agent.
Uniqueness
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and binding properties
属性
分子式 |
C13H13BN2O5 |
|---|---|
分子量 |
288.07 g/mol |
IUPAC 名称 |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]boronic acid |
InChI |
InChI=1S/C13H13BN2O5/c17-11-5-4-10(12(18)15-11)16-6-8-7(13(16)19)2-1-3-9(8)14(20)21/h1-3,10,20-21H,4-6H2,(H,15,17,18) |
InChI 键 |
UKRGXUUKECYYRF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


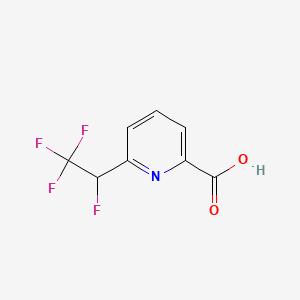
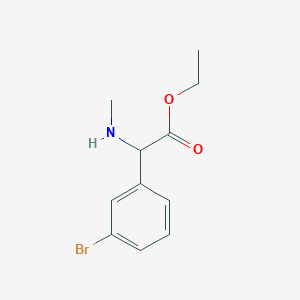
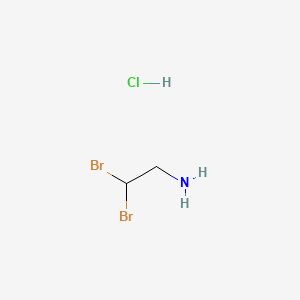
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
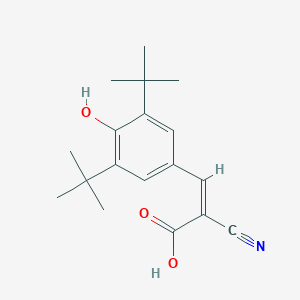
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
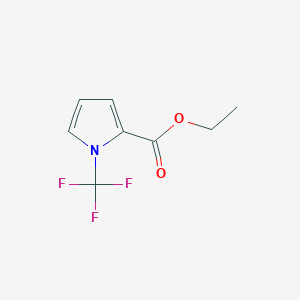
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
![3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13464797.png)
![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
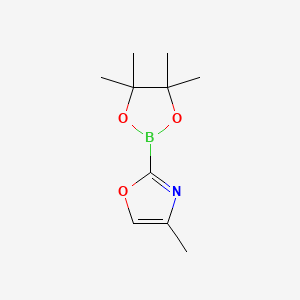
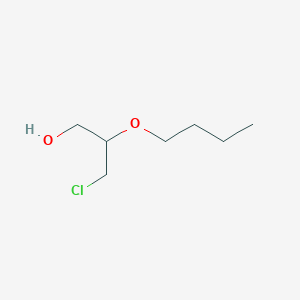
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
